

What is the chemical structure of Isoapoptolidin?

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Compound of Interest

Compound Name: *Isoapoptolidin*

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An In-depth Technical Guide to **Isoapoptolidin**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of **Isoapoptolidin**, a macrolide that has garnered interest for its relationship to the potent apoptosis inducer, Apoptolidin.

Chemical Structure and Properties

Isoapoptolidin is a structural isomer of Apoptolidin, characterized by an expanded macrolide ring.^{[1][2]} It shares the same molecular formula, C₅₈H₉₆O₂₁, and a molecular weight of approximately 1129.37 g/mol. The CAS number for **Isoapoptolidin** is 476647-30-0.

Structure:

Isoapoptolidin is a complex macrolide featuring a 21-membered lactone ring, in contrast to the 20-membered ring of Apoptolidin. This structural difference arises from an intramolecular rearrangement. Both molecules possess a dense array of hydroxyl groups and glycosidic linkages to a disaccharide and a monosaccharide moiety.

(Image of **Isoapoptolidin** and Apoptolidin structures would be placed here in a full whitepaper, illustrating the ring expansion.)

Biological Activity and Quantitative Data

The primary biological target of Apoptolidin and, by extension, **Isoapoptolidin** is the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy metabolism.^{[1][3][4][5]} Inhibition of this enzyme disrupts the proton gradient and ATP synthesis, ultimately leading to apoptosis, or programmed cell death.^[6]

Isoapoptolidin exhibits a significantly lower inhibitory activity against F0F1-ATP synthase compared to Apoptolidin. This difference in potency is a critical consideration in structure-activity relationship (SAR) studies of this class of compounds.

Compound	Target	Assay	IC50	Ki	Reference
Apoptolidin	Mitochondrial F0F1-ATPase	Enzyme Inhibition	0.7 μ M	4-5 μ M	^{[1][4][5]}
Isoapoptolidin	Mitochondrial F0F1-ATPase	Enzyme Inhibition	>10-fold higher than Apoptolidin	-	^{[1][2]}

Experimental Protocols

Isolation of Isoapoptolidin from Fermentation Broth

Isoapoptolidin can be isolated from crude fermentation extracts of the microorganism *Nocardiosis* sp., the same organism that produces Apoptolidin.^[7]

Methodology:

- Extraction: The fermentation broth is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of macrolides.
- Chromatography: The crude extract is subjected to multiple rounds of chromatographic separation. This typically involves:
 - Initial Fractionation: Flash column chromatography on silica gel can be used for initial separation of the components. **Isoapoptolidin** often co-elutes with Apoptolidin in early chromatographic stages.^[2]

- High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC to separate **Isoapoptolidin** from Apoptolidin and other impurities.

Isomerization of Apoptolidin to Isoapoptolidin

Isoapoptolidin can be formed from Apoptolidin through isomerization.^{[2][7]} This process can occur under both basic and aqueous conditions.

Methodology 1: Base-Catalyzed Isomerization

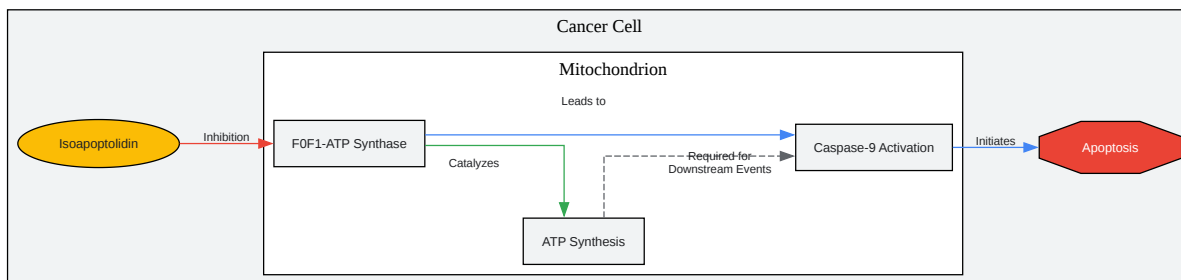
- Reaction Setup: Dissolve Apoptolidin in a solution of methanolic triethylamine.
- Equilibration: Allow the reaction to proceed until an equilibrium mixture of Apoptolidin and **Isoapoptolidin** is established. The reported equilibrium ratio is approximately 1.4:1 in favor of **Isoapoptolidin**.^[7]
- Purification: The resulting mixture can be separated using chromatographic techniques as described above.

Methodology 2: Aqueous Isomerization

- Reaction Setup: Prepare a dilute aqueous solution of Apoptolidin.
- Incubation: Incubate the solution at ambient temperature.
- Monitoring: The conversion to **Isoapoptolidin** can be monitored over time using HPLC or UV-Vis spectroscopy.^[2] This isomerization is relevant to consider in the context of biological assays conducted in aqueous media.^[2]

Signaling Pathway

The cytotoxic effects of Apoptolidin and its isomer are primarily mediated through the inhibition of mitochondrial F₀F₁-ATP synthase, leading to the induction of the intrinsic pathway of apoptosis.

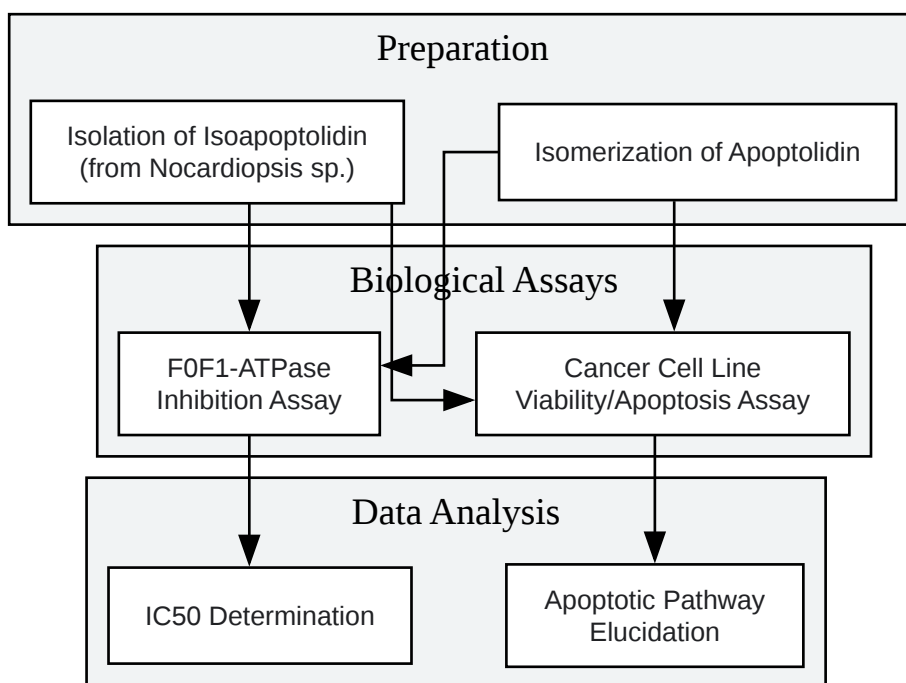


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Caption: Signaling pathway of **Isoapoptolidin**-induced apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of **Isoapoptolidin**.



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Caption: General experimental workflow for **Isoapoptolidin** studies.

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